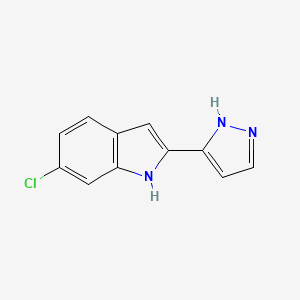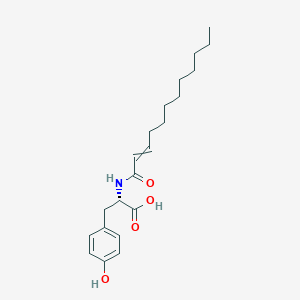
N-Dodec-2-enoyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dodec-2-enoyl-L-tyrosine is a compound that combines the structural features of an unsaturated fatty acid and the amino acid L-tyrosine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodec-2-enoyl-L-tyrosine typically involves the coupling of dodec-2-enoic acid with L-tyrosine. This can be achieved through a condensation reaction, where the carboxyl group of dodec-2-enoic acid reacts with the amino group of L-tyrosine, forming an amide bond. The reaction is often catalyzed by coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, pH, and solvent choice, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Dodec-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The double bond in the dodec-2-enoyl moiety can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The phenolic hydroxyl group of the L-tyrosine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated amides.
Substitution: Halogenated or nitrated derivatives of the tyrosine moiety.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Dodec-2-enoyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in fatty acid metabolism and amino acid biosynthesis. The unsaturated fatty acid moiety may interact with lipid membranes, affecting their fluidity and function, while the tyrosine moiety can participate in signaling pathways through phosphorylation and other post-translational modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Dodec-2-enoyl-L-phenylalanine: Similar structure but with phenylalanine instead of tyrosine.
N-Dodec-2-enoyl-L-tryptophan: Contains tryptophan instead of tyrosine.
N-Dodec-2-enoyl-L-serine: Contains serine instead of tyrosine.
Uniqueness
N-Dodec-2-enoyl-L-tyrosine is unique due to the presence of both an unsaturated fatty acid and the aromatic amino acid tyrosine. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
825637-84-1 |
|---|---|
Formule moléculaire |
C21H31NO4 |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
(2S)-2-(dodec-2-enoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H31NO4/c1-2-3-4-5-6-7-8-9-10-11-20(24)22-19(21(25)26)16-17-12-14-18(23)15-13-17/h10-15,19,23H,2-9,16H2,1H3,(H,22,24)(H,25,26)/t19-/m0/s1 |
Clé InChI |
LOJXXLCBCDGTIL-IBGZPJMESA-N |
SMILES isomérique |
CCCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES canonique |
CCCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


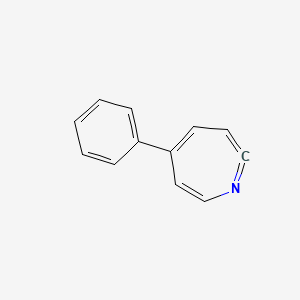

![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol](/img/structure/B14216690.png)

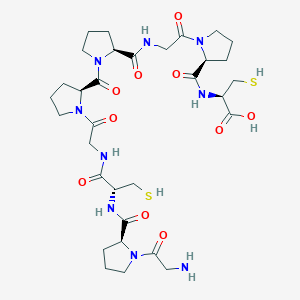

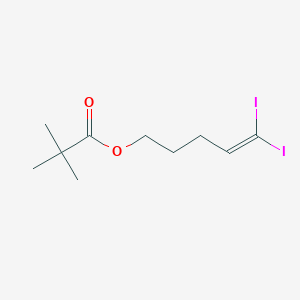

![Methyl 2-{2-[3-(furan-2-yl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14216729.png)
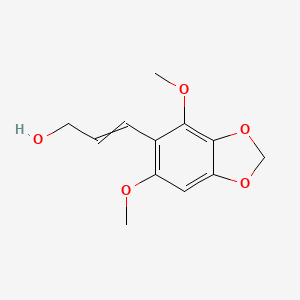

![N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine](/img/structure/B14216751.png)
